![molecular formula C10H18O4S B1453586 4-(Cyclohexanesulfonyl)butanoic acid CAS No. 922190-00-9](/img/structure/B1453586.png)
4-(Cyclohexanesulfonyl)butanoic acid
Overview
Description
4-(Cyclohexanesulfonyl)butanoic acid, also known as 4-CBA, is an organic compound that was first synthesized in the early 1970s. It is a white, crystalline solid with a molecular formula of C9H17O4S and a molecular weight of 231.3 g/mol. 4-CBA is a highly versatile compound, and has been used in a variety of scientific research applications. It is especially useful in the study of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Neuropharmacological Effects
One application of structurally related compounds to 4-(Cyclohexanesulfonyl)butanoic acid is in the study of neuropharmacological effects. Marcus, Winters, and Hultin (1976) explored the behavioral and electroencephalographic activity produced by several short-chain aliphatic alcohols, fatty acids, and their derivatives in rats. They noted that substances structurally similar to 4-hydroxybutyric acid, including 4-hydroxybutyric acid itself, induced a progression of EEG and behavioral changes characteristic of generalized non-convulsive epilepsy. This study suggests that the structural components of these substances, potentially including compounds like 4-(Cyclohexanesulfonyl)butanoic acid, may have significant neuropharmacological impacts, particularly in the context of epilepsy research (Marcus, Winters, & Hultin, 1976).
Metabolic Pathways
Another area of application is the study of metabolic pathways in organisms. Henningsen et al. (1987) conducted a study on the metabolism of t-butylcyclohexane in Fischer-344 male rats, producing renal damage at the corticomedullary junction. They identified several urinary metabolites, which included compounds with structural similarities to cyclohexane, indicating the complexity and potential toxicity of such compounds. This research can provide insights into the metabolism and potential toxicity of related compounds like 4-(Cyclohexanesulfonyl)butanoic acid (Henningsen et al., 1987).
properties
IUPAC Name |
4-cyclohexylsulfonylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPRPRZDUVRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734044 | |
Record name | 4-(Cyclohexanesulfonyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexanesulfonyl)butanoic acid | |
CAS RN |
922190-00-9 | |
Record name | 4-(Cyclohexanesulfonyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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